

3-Methoxybenzylhydrazine dihydrochloride chemical properties

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Compound of Interest

Compound Name: 3-Methoxybenzylhydrazine
dihydrochloride

Cat. No.: B3022793

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An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of **3-Methoxybenzylhydrazine Dihydrochloride**

Introduction and Strategic Overview

3-Methoxybenzylhydrazine and its salt forms, particularly the dihydrochloride, represent a class of versatile chemical intermediates pivotal to modern synthetic chemistry. For researchers and professionals in drug development and agrochemical science, a deep, mechanistic understanding of such a building block is not merely academic; it is fundamental to the rational design of novel molecular entities. This guide moves beyond a simple recitation of data, offering a field-proven perspective on the core chemical properties, reactivity, and practical applications of **3-Methoxybenzylhydrazine Dihydrochloride**. We will explore the causality behind its synthetic utility, provide self-validating analytical protocols for its characterization, and contextualize its role as a precursor to complex nitrogen-containing heterocyclic systems, which are prominent scaffolds in many biologically active molecules.[1][2]

Core Chemical and Physical Properties

The dihydrochloride salt form of 3-methoxybenzylhydrazine is favored in laboratory and industrial settings. The protonation of the two basic nitrogen atoms enhances the compound's stability and simplifies handling by converting the oily or low-melting free base into a manageable solid.[3] This strategic choice directly impacts storage, weighing, and reaction setup.

A summary of its key quantitative properties is presented below for rapid reference.

Property	Value	Source
IUPAC Name	(3-methoxyphenyl)methylhydrazine dihydrochloride	N/A
Synonyms	3-Methoxybenzylhydrazine HCl	[4]
CAS Number	37798-15-3 (Monohydrochloride)	N/A
Molecular Formula	C ₈ H ₁₄ Cl ₂ N ₂ O	[5]
Molecular Weight	225.12 g/mol	[5]
Physical Form	Solid, typically a pale yellow to light yellow powder	[3]
Solubility	Slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol	[3][5]
Stability	Hygroscopic; stable under inert atmosphere	[5]

Synthesis and Purification: A Mechanistic Approach

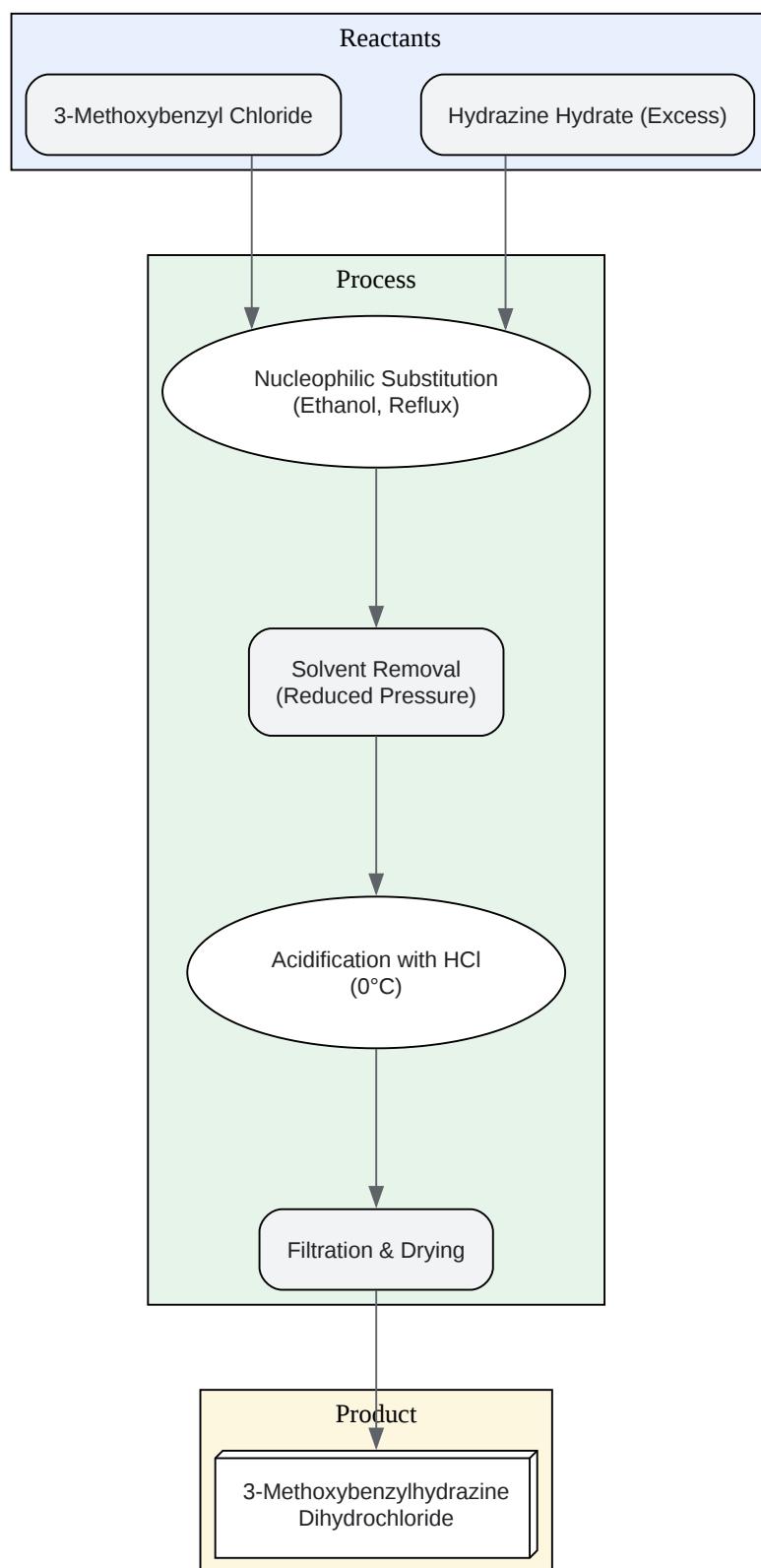
The reliable synthesis of **3-Methoxybenzylhydrazine Dihydrochloride** is crucial for its application. A common and robust method involves the nucleophilic substitution of 3-methoxybenzyl chloride with hydrazine, followed by acidification. The causality behind each step is critical for ensuring high yield and purity.

Experimental Protocol: Synthesis

- Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, charge an excess of hydrazine hydrate (e.g., 10 equivalents) in a suitable solvent like anhydrous ethanol.[6][7]

- Expert Insight: The use of a large excess of hydrazine hydrate is a critical process parameter. It serves two purposes: first, it drives the reaction to completion via Le Châtelier's principle, and second, it minimizes the formation of the undesired bis-alkylation product where a single hydrazine molecule reacts with two molecules of the benzyl chloride.
- Substrate Addition: Slowly add a solution of 3-methoxybenzyl chloride in anhydrous ethanol dropwise to the hydrazine mixture at room temperature.[7]
- Expert Insight: The controlled, dropwise addition is essential to manage the exothermicity of the reaction and prevent side reactions.
- Reaction Progression: After the addition is complete, heat the mixture to reflux (approximately 80-90 °C for ethanol) and maintain for 2-4 hours.[6] The progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up and Isolation: Cool the reaction mixture to room temperature and remove the solvent and excess hydrazine hydrate under reduced pressure.
- Salt Formation and Purification: Re-dissolve the crude residue in anhydrous ethanol and cool the solution to 0 °C in an ice bath.[7] Slowly add a concentrated solution of hydrochloric acid (e.g., 5 M HCl) until the solution is strongly acidic (pH < 2).[6][7]
- Expert Insight: This step is the cornerstone of purification. The desired product precipitates as the dihydrochloride salt, while many organic impurities remain in the ethanolic solution. This provides a simple and effective purification method.
- Final Product Collection: Collect the precipitated white or off-white solid by vacuum filtration, wash with a small amount of cold ethanol or diethyl ether to remove residual impurities, and dry under vacuum to yield the final product.[7]

Visualization: Synthesis Workflow



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Caption: Workflow for the synthesis of **3-Methoxybenzylhydrazine Dihydrochloride**.

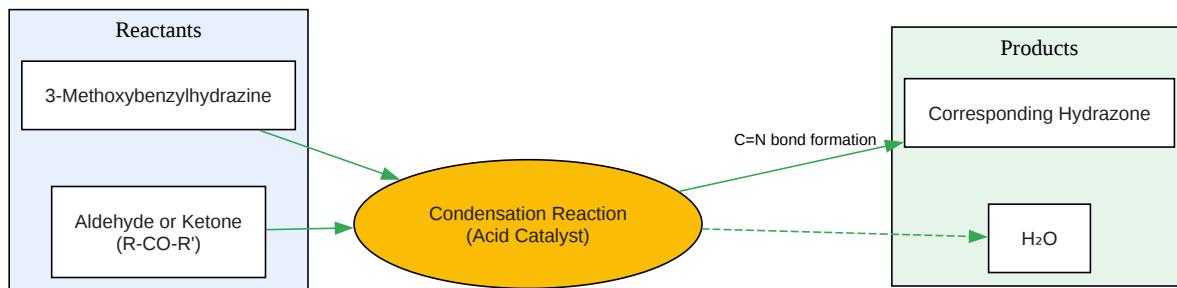
Core Reactivity: The Hydrazine Functional Group

The synthetic utility of **3-methoxybenzylhydrazine dihydrochloride** is overwhelmingly dictated by the nucleophilic character of its hydrazine moiety. This functional group is a potent building block for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.

The primary reaction is the condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones.^[3] This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism, releasing a molecule of water.

- Mechanism Rationale: The 3-methoxybenzyl group, while electronically influencing the aromatic ring, primarily acts as a stable scaffold. The core reactivity lies with the terminal -NH₂ group, which acts as the primary nucleophile. The resulting hydrazone C=N double bond can be a stable final linkage or, more often, a reactive intermediate for subsequent cyclization reactions to form heterocycles like pyrazoles or indazoles.^[3]

Visualization: Hydrazone Formation



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Caption: Core reactivity pathway: Condensation to form a hydrazone.

Analytical Protocols for Structural Verification and Quality Control

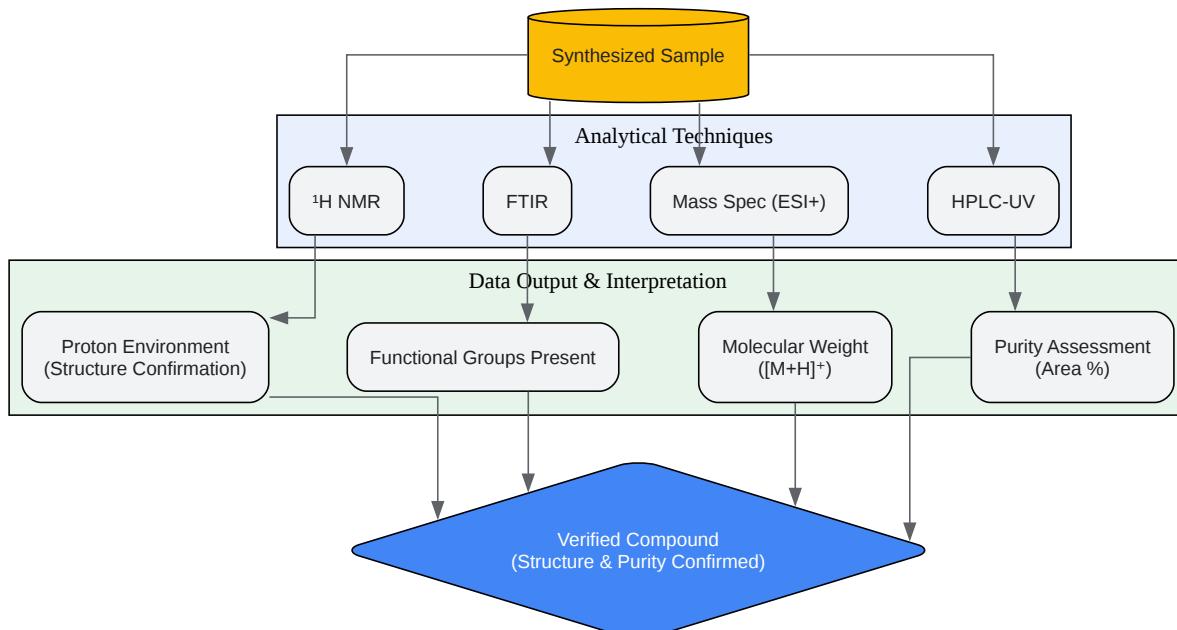
Rigorous analytical characterization is a self-validating system that ensures the identity, structure, and purity of the synthesized material. A multi-technique approach is mandatory for regulatory and research compliance.

Experimental Protocols: Characterization

- ¹H NMR Spectroscopy:
 - Sample Preparation: Dissolve 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the compound is a salt). Add a small amount of TMS as an internal standard if required.
 - Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.
 - Expected Signals:
 - Aromatic Protons: Multiplets in the range of δ 6.8-7.4 ppm.
 - Benzyl Protons (-CH₂-): A singlet around δ 4.0-4.5 ppm.
 - Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8 ppm.[8]
 - Hydrazine Protons (-NH-NH₂): Broad, exchangeable signals, often in the δ 5-10 ppm range, which will disappear upon addition of a drop of D₂O.
- Fourier-Transform Infrared (FTIR) Spectroscopy:
 - Sample Preparation: Prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
 - Expected Peaks:
 - N-H Stretch: Broad absorptions in the 3100-3400 cm⁻¹ range.
 - C-H Stretch (Aromatic/Aliphatic): Peaks just above and below 3000 cm⁻¹, respectively.
 - C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
 - C-O Stretch (Aryl Ether): A strong band around 1250 cm⁻¹.[8]

- High-Performance Liquid Chromatography (HPLC) for Purity:
 - System: A standard HPLC system with a UV detector.
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
 - Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). For example, start at 5% B, ramp to 95% B over 15 minutes.
 - Detection: Monitor at 254 nm and 280 nm.
 - Analysis: Purity is determined by the area percentage of the main peak.
- Mass Spectrometry (MS):
 - Technique: Electrospray Ionization (ESI) in positive mode.
 - Analysis: The primary peak of interest will be the molecular ion of the free base $[M+H]^+$, as the dihydrochloride will dissociate. For $C_8H_{12}N_2O$, the expected m/z would be approximately 153.10.[6]

Visualization: Analytical Workflow

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Caption: A multi-technique workflow for compound verification.

Safety, Handling, and Storage

Proper handling of **3-Methoxybenzylhydrazine Dihydrochloride** is essential for laboratory safety. The compound is classified as a hazardous substance.

- Hazards: Causes skin and serious eye irritation.[4][9][10] May cause respiratory irritation.[9][10] It is also harmful if swallowed.[4][11]
- Handling Precautions:

- Use only in a well-ventilated area or under a chemical fume hood.[9][11]
- Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][11]
- Avoid breathing dust.[9][10] Wash hands thoroughly after handling.[9][11]

- Storage Conditions:
 - Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]
 - The compound is hygroscopic and moisture-sensitive; storage under an inert gas (e.g., Argon or Nitrogen) is recommended for long-term stability.[5]

Conclusion

3-Methoxybenzylhydrazine dihydrochloride is more than a mere collection of chemical properties; it is a strategic tool for molecular construction. Its value is derived from the predictable reactivity of its hydrazine group, the stability afforded by its dihydrochloride salt form, and the electronic influence of its methoxybenzyl scaffold. By understanding the causality behind its synthesis, reactivity, and analytical characterization, researchers can leverage this intermediate with precision, accelerating the discovery and development of novel chemical entities in the pharmaceutical and agrochemical fields.

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